molecular formula C8H16O B161857 3-Ethyl-5-hexen-3-ol CAS No. 1907-46-6

3-Ethyl-5-hexen-3-ol

Cat. No. B161857
CAS RN: 1907-46-6
M. Wt: 128.21 g/mol
InChI Key: ZNPHYMBSDNDCCM-UHFFFAOYSA-N
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Description

3-Ethyl-5-hexen-3-ol is a chemical compound with the molecular formula C8H16O . It has an average mass of 128.212 Da and a monoisotopic mass of 128.120117 Da . It is also known by other names such as 3-ethylhex-5-en-3-ol and 5-Hexen-3-ol, 3-ethyl- .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-5-hexen-3-ol can be represented by the InChI string: InChI=1S/C8H16O/c1-4-7-8(9,5-2)6-3/h4,9H,1,5-7H2,2-3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Ethyl-5-hexen-3-ol has a molecular weight of 128.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 4 . The exact mass is 128.120115130 g/mol and the monoisotopic mass is 128.120115130 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 9 .

Scientific Research Applications

Plant-Plant Signaling and Ethylene Synergism

(Ruther & Kleier, 2005) explored the role of leaf alcohol (Z)-3-hexen-1-ol in maize plant signaling. They found that Z-3-ol, which plants emit after mechanical damage, can induce the emission of volatile blends that attract the natural enemies of herbivores. This suggests a role in indirect plant defense through plant-plant signaling.

Copolymerization and Chemical Synthesis

The study by (Hagihara et al., 2001) investigated the copolymerization of ethylene and 5-hexen-1-ol. They achieved a near-alternating copolymer containing about 50 mol-% of 5-hexen-1-ol units, which has implications for materials science and polymer engineering.

(Aaltonen & Löfgren, 1997) studied the copolymerization of ethylene with 5-hexen-1-ol, revealing insights into the functionalization of polyethylenes and the role of various catalysts in the process.

(Youngblood et al., 1978) researched the methylation and ethylation of olefinic linkages in 3-buten-1-ol, contributing to knowledge in the field of organic chemistry and chemical synthesis.

Safety And Hazards

The safety data sheet for 3-Ethyl-5-hexen-3-ol suggests that it should be handled with personal protective equipment/face protection . Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

3-ethylhex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-7-8(9,5-2)6-3/h4,9H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPHYMBSDNDCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172565
Record name 3-Ethyl-5-hexen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-hexen-3-ol

CAS RN

1907-46-6
Record name 3-Ethyl-5-hexen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexen-3-ol, 3-ethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethyl-5-hexen-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ETHYL-5-HEXEN-3-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DP Schwartz - Analytical biochemistry, 1970 - Elsevier
A colorimetric procedure is described for the quantitative determination of monohydric alcohols at the micromole level. The method is based on the acylation of the hydroxyl group with …
Number of citations: 13 www.sciencedirect.com
HJ Reich, MC Clark, WW Willis Jr - The Journal of Organic …, 1982 - ACS Publications
… Workup gave crude 4,6-bis(phenylseleno)-3-ethyl-5-hexen-3-ol as a 1:1 E/Z mixture: NMR (… , 80780-80-9; (Z)-4,6-bis(phenylseleno)-3-ethyl-5-hexen-3-ol, 80780-81-0; 4-ethyl-4-hydroxy-…
Number of citations: 48 pubs.acs.org
C Melero, A Guijarro, V Baumann, ÁJ Pérez‐Jiménez… - 2007 - Wiley Online Library
… 3-Ethyl-5-hexen-3-ol (16)34 and 3-ethyl-5-methyl-5-hexen-3-ol (18)34 were prepared according to the above-mentioned procedure. The spectroscopic data are identical to those …
L Zhang, Y Huang, H Jiang, D Jun… - The Journal of Organic …, 1992 - ACS Publications
… -4-one,12 l-phenyl-3-buten-l-one,12 l-(4-chlorophenyl)3-buten-l-one,12 valerophenone,13 2-phenyl-4-penten-2-ol,14 1allylcyclohexanol,15 l-allylcyclopentanol,ls 3-ethyl-5-hexen-3-ol,…
Number of citations: 0 pubs.acs.org
DH Wadsworth, RS Vinal… - The Journal of Organic …, 1982 - ACS Publications
Displacement of acetoxy groups from bis (acetoxymethyl) ether by a variety of phenols is demonstrated. The effect of various catalysts on the reaction is documented, and a possible role …
Number of citations: 2 pubs.acs.org
KF Ferris, JA Franz, C Sosa… - The Journal of Organic …, 1992 - ACS Publications
… -4-one,12 l-phenyl-3-buten-l-one,12 l-(4-chlorophenyl)3-buten-l-one,12 valerophenone,13 2-phenyl-4-penten-2-ol,14 1allylcyclohexanol,15 l-allylcyclopentanol,ls 3-ethyl-5-hexen-3-ol,…
Number of citations: 40 pubs.acs.org
A Rappa - 1984 - search.proquest.com
The reduction of organic substrates by calcium in low molecular weight amines was studied. The amine mixtures typically consisted of ethylenediamine plus a primary amine co-solvent. …
Number of citations: 3 search.proquest.com

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